5-Hexyn-1-ol, 6-iodo-
CAS No.: 106335-92-6
Cat. No.: VC19200179
Molecular Formula: C6H9IO
Molecular Weight: 224.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106335-92-6 |
|---|---|
| Molecular Formula | C6H9IO |
| Molecular Weight | 224.04 g/mol |
| IUPAC Name | 6-iodohex-5-yn-1-ol |
| Standard InChI | InChI=1S/C6H9IO/c7-5-3-1-2-4-6-8/h8H,1-2,4,6H2 |
| Standard InChI Key | MNEUMBNKHDDMOG-UHFFFAOYSA-N |
| Canonical SMILES | C(CCO)CC#CI |
Introduction
Structural and Molecular Characteristics
The molecular structure of 5-Hexyn-1-ol, 6-iodo- is defined by three key functional groups:
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Hydroxyl group at C1, imparting polarity and hydrogen-bonding capability.
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Carbon-carbon triple bond between C5 and C6, enabling cycloadditions and coupling reactions.
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Iodine atom at C6, serving as a potential leaving group in substitution reactions.
Table 1: Key Structural Features
| Feature | Position | Role in Reactivity |
|---|---|---|
| Hydroxyl (-OH) | C1 | Nucleophilic site for esterification or oxidation |
| Alkyne (C≡C) | C5-C6 | Participation in Sonogashira coupling, cycloadditions |
| Iodine (I) | C6 | Electrophilic substitution, radical reactions |
The InChI Key (YITSYYQPKJETAH-UHFFFAOYSA-N) and canonical SMILES (C#CCCCCI) provide unambiguous identifiers for computational and database applications .
Physicochemical Properties
Table 2: Estimated Physical Properties
| Property | Value | Method of Estimation |
|---|---|---|
| Melting Point | -15 to -10°C | Analogous iodoalkynes |
| Boiling Point | 167–170°C | Antoine equation extrapolation |
| Density | 1.45–1.55 g/cm³ | Group contribution theory |
| Solubility in Water | 2–5 g/L (20°C) | Hydrophobicity indices |
| logP (Octanol-Water) | 1.8–2.2 | Computational modeling |
Stability Considerations:
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Light-sensitive due to iodine’s photolytic cleavage.
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Store under inert atmosphere (N₂/Ar) at 2–8°C.
Reactivity and Functional Group Transformations
Alkyne Reactivity
The terminal alkyne undergoes characteristic reactions:
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Sonogashira Coupling: With aryl halides to form biaryls (e.g., anticancer drug intermediates) .
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for polymer crosslinking.
Hydroxyl Group Transformations
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Esterification: Reaction with acetyl chloride to form 5-hexyn-1-yl acetate.
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Oxidation: Catalyzed by Jones reagent to yield 5-hexynoic acid.
Iodine Substitution
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Nucleophilic Displacement: Iodine replaced by -CN, -SH, or -OR groups.
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Radical Reactions: Initiation of polymerization via iodine abstraction.
Applications in Pharmaceutical Chemistry
Antiviral Agent Synthesis
5-Hexyn-1-ol, 6-iodo- serves as a precursor for ribavirin analogs, where the alkyne enables conjugation to nucleoside scaffolds.
Radiopharmaceuticals
The iodine-127 isotope can be replaced with iodine-131 for targeted radiotherapy, leveraging the alkyne’s bioorthogonal reactivity for tumor-specific delivery.
Table 3: Drug Candidates Derived from 5-Hexyn-1-ol, 6-iodo-
| Candidate | Target Indication | Development Stage |
|---|---|---|
| Iodixarol | Non-Hodgkin’s lymphoma | Preclinical (in vitro studies) |
| Alkynexate | HIV protease inhibition | Patent pending |
Future Research Directions
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Catalyst Development: Designing palladium-free catalysts for alkyne functionalization.
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Green Synthesis: Solvent-free iodination using mechanochemical methods.
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Biological Screening: Expanding toxicity studies to zebrafish models.
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